

Lipophilicity of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B180705

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lipophilicity of **5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid**, a key parameter influencing its pharmacokinetic and pharmacodynamic properties. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual workflows for lipophilicity determination.

Core Concepts in Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug discovery and development. It is typically quantified by the partition coefficient (P), which represents the ratio of the concentration of a compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this ratio is known as logP.

A higher logP value indicates greater lipophilicity, which can influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For instance, highly lipophilic drugs may exhibit increased membrane permeability and volume of distribution, but also higher metabolic turnover and potential for off-target effects.

The trifluoromethyl (-CF₃) group, present in the target compound, is known to significantly increase lipophilicity due to its high hydrophobicity. This modification is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.

Quantitative Lipophilicity Data

While experimental logP data for **5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid** is not readily available in the public domain, a predicted logP value has been reported. To provide a comparative context, this section presents the predicted logP for the target compound alongside calculated logP (cLogP) values for structurally related benzothiophene-2-carboxylic acids. These values offer insights into the impact of various substituents on the overall lipophilicity of the core scaffold.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Predicted/Calculated logP
Benzo[b]thiophene-2-carboxylic acid	6314-28-9	C ₉ H ₆ O ₂ S	178.21	2.8[1]
5-Fluorobenzo[b]thiophene-2-carboxylic acid	70060-13-8	C ₉ H ₅ FO ₂ S	196.20	2.7386
6-Fluorobenzo[b]thiophene-2-carboxylic acid	142329-23-5	C ₉ H ₅ FO ₂ S	196.20	2.9[2]
6-Chlorobenzo[b]thiophene-2-carboxylic acid	26018-73-5	C ₉ H ₅ ClO ₂ S	212.65	3.2529[3]
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid	244126-64-5	C ₁₀ H ₅ F ₃ O ₂ S	246.21	4.55
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid	142329-22-4	C ₁₀ H ₅ F ₃ O ₂ S	246.21	Not Found

Experimental Protocols for Lipophilicity Determination

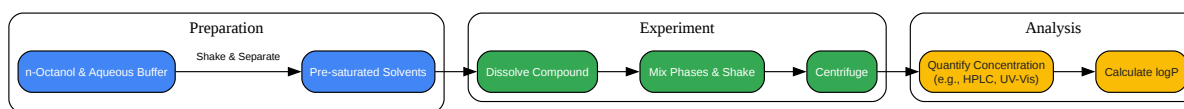
The "gold standard" for experimental logP determination is the shake-flask method. Additionally, High-Performance Liquid Chromatography (HPLC)-based methods offer a high-throughput alternative.

Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Protocol:

- **Preparation of Pre-saturated Solvents:** n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated after reaching equilibrium.
- **Sample Preparation:** A known amount of the test compound is dissolved in one of the pre-saturated solvents.
- **Partitioning:** The solution containing the compound is added to a known volume of the other pre-saturated solvent in a flask.
- **Equilibration:** The flask is shaken for a predetermined period to allow the compound to distribute between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- **Calculation of logP:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.



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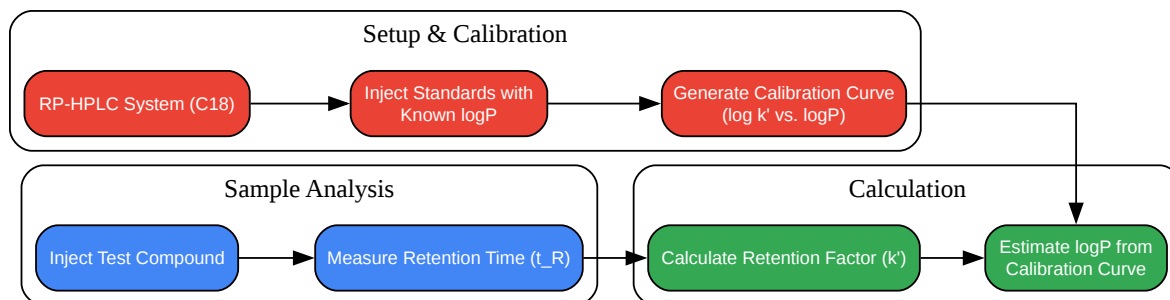
Workflow of the Shake-Flask Method for logP Determination.

HPLC-Based Method

Reversed-phase HPLC (RP-HPLC) can be used to estimate logP values based on the retention time of a compound on a nonpolar stationary phase.

Protocol:

- **System Preparation:** An HPLC system equipped with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
- **Calibration:** A series of standard compounds with known logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values. The retention factor is calculated as $k' = (t_R - t_0) / t_0$, where t_R is the retention time of the compound and t_0 is the column dead time.
- **Sample Analysis:** The test compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured.
- **logP Estimation:** The retention factor for the test compound is calculated, and its logP value is determined from the calibration curve.

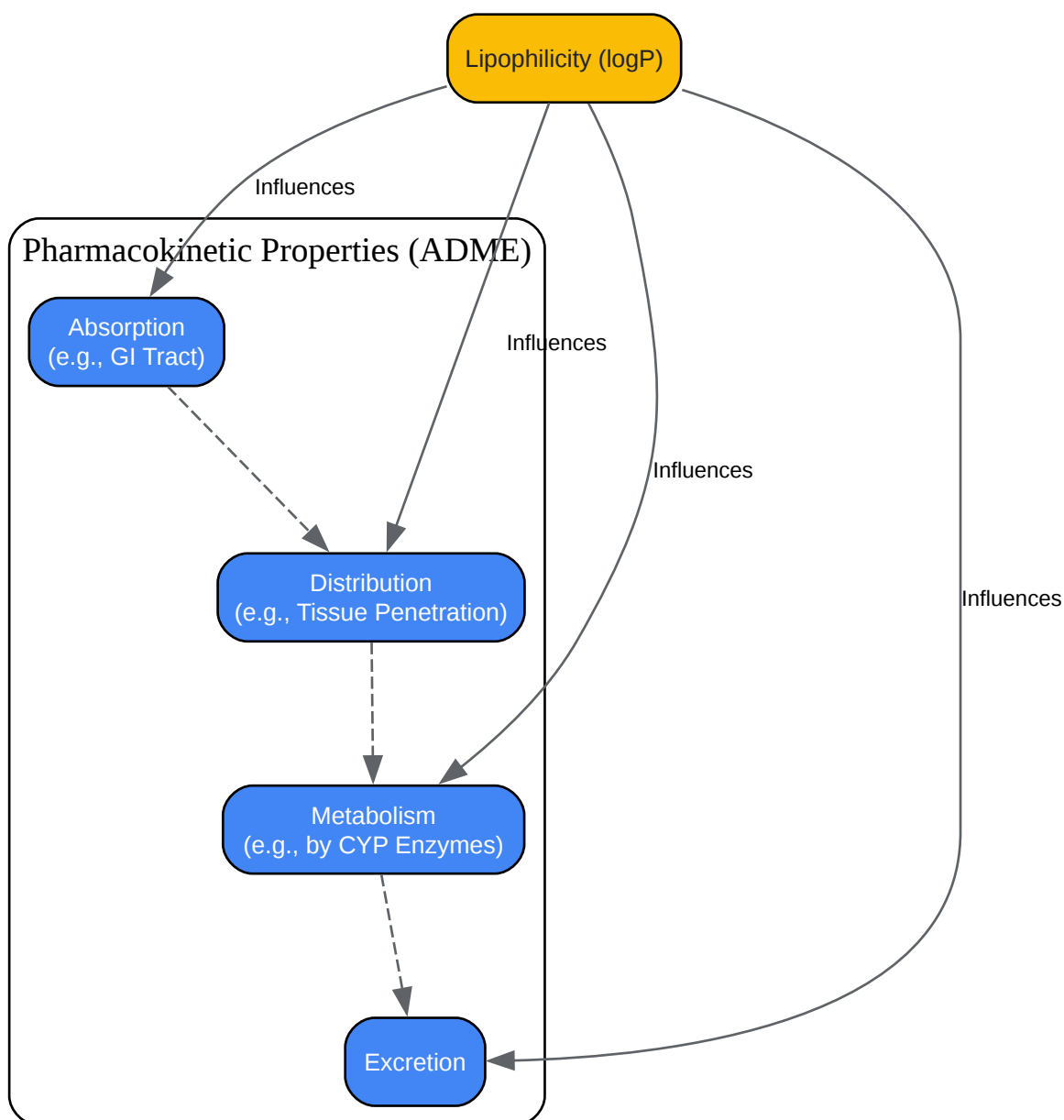


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Workflow for logP Estimation using RP-HPLC.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by **5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid** are not detailed in the provided search results, the lipophilicity of a compound is a critical determinant of its ability to interact with biological targets. The following diagram illustrates the logical relationship between lipophilicity and key pharmacokinetic processes.



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Influence of Lipophilicity on ADME Properties.

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